molecular formula C29H34ClNO4 B2636021 1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride CAS No. 2172495-51-9

1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride

Numéro de catalogue: B2636021
Numéro CAS: 2172495-51-9
Poids moléculaire: 496.04
Clé InChI: AQSFTMAQZFPHSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride (CAS: 2172495-51-9) is a tertiary amine derivative hydrochloride classified as Propranolol EP Impurity B . It is structurally characterized by two naphthalen-1-yloxypropan-2-ol moieties linked via an isopropylimino group, forming a dimeric structure. The compound has a molecular formula of C₂₉H₃₃NO₄·HCl and a molecular weight of 496.04 g/mol .

As a pharmaceutical impurity, it arises during the synthesis or degradation of Propranolol Hydrochloride, a non-selective β-adrenergic blocker used to treat hypertension, angina, and arrhythmias . The impurity is regulated as a process-related byproduct and is monitored to ensure drug safety and compliance with pharmacopeial standards (e.g., European Pharmacopoeia) . Key spectral data include:

  • SMILES: Cl.CC (C)N(CC(O)COc1cccc2ccccc12)CC(O)COc3cccc4ccccc34
  • InChI: Includes features confirming the isopropylimino bridge and naphthyloxy substituents .

Propriétés

IUPAC Name

1-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4.ClH/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29;/h3-16,21,24-25,31-32H,17-20H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSFTMAQZFPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172495-51-9
Record name Propranolol EP Impurity B Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 1-naphthol with epichlorohydrin to form 3-(naphthalen-1-yloxy)propan-2-ol.

    Amine Introduction: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the amine group, forming 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol].

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl ether positions, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

Applications De Recherche Scientifique

Synthesis Methodology

The synthesis of 1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] typically involves the reaction of 2-[(1-Naphthyloxy)methyl]oxirane with isopropylamine. This reaction pathway highlights the compound's structural complexity and its derivation from established organic synthesis techniques.

Medicinal Chemistry

The primary application of 1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride lies within medicinal chemistry, particularly in studies related to beta-blockers. As an impurity of Propranolol, it serves as a reference standard for quality control in pharmaceutical formulations.

Research indicates that Mannich bases, including this compound, exhibit various biological activities. The presence of naphthalene moieties in the structure suggests potential interactions with biological targets, making it a candidate for further studies on its pharmacological properties.

Case Studies and Research Findings

Several studies have documented the effects of Mannich bases in drug design and development:

  • Anticancer Potential : A review highlighted that Mannich bases could possess anticancer properties, with specific derivatives demonstrating cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer). The IC50 values for some derivatives were reported to be less than 10 μM, indicating significant potency against these cell lines .
  • Drug Delivery Enhancement : The aminomethylation process associated with Mannich bases may improve drug delivery by increasing hydrophilicity. This characteristic is crucial for enhancing the bioavailability of hydrophobic drugs when administered .
  • Structural Modifications : Research has shown that modifying substituents on the phenyl ring can impact the biological activity of Mannich bases. Compounds with specific substituents exhibited enhanced cytotoxicity compared to their counterparts with different substitutions .

Mécanisme D'action

The compound exerts its effects primarily through interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism is similar to that of other beta blockers, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Role Evidence ID
1,1'-[(1-Methylethyl)imino]bis[...] Hydrochloride C₂₉H₃₃NO₄·HCl 496.04 Bis(naphthalen-1-yloxy), isopropylimino bridge Propranolol impurity (Imp. B)
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl 295.80 Single naphthalen-1-yloxy, isopropylamino group β-blocker (API)
Propranolol Impurity A (EP) C₁₃H₁₄O₃ 218.25 3-(Naphthalen-1-yloxy)propane-1,2-diol Hydrolysis byproduct
Propranolol Impurity C (EP) C₂₃H₂₂O₄ 362.42 1,3-Bis(naphthalen-1-yloxy)propan-2-ol Di-ether byproduct
Metoprolol Related Compound D C₂₇H₄₁NO₆·HCl 512.08 Methoxyethylphenoxy substituents, isopropylimino Metoprolol impurity
Pindolol Impurity B (EP) C₂₃H₂₈N₂O₄·HCl 444.94 Bis(1H-indol-4-yloxy), isopropylimino bridge Pindolol impurity
Nadolol Impurity F (EP) C₁₆H₂₄NO₃·HCl 313.83 tert-Butylamino, naphthalen-1-yloxy Nadolol impurity

Key Differentiators

(1) Structural Variations

  • Naphthalen-1-yloxy vs. Other Substituents: The target compound uniquely incorporates two naphthalen-1-yloxy groups, whereas analogues like Pindolol Impurity B feature indolyloxy groups, and Metoprolol Related Compound D uses methoxyethylphenoxy substituents .
  • Linkage Chemistry: Unlike Propranolol (single amino linkage), the target compound forms a dimeric structure via an isopropylimino bridge, increasing molecular weight and hydrophobicity .

(2) Pharmacological Activity

  • The target compound is pharmacologically inactive, serving solely as an impurity. In contrast, Propranolol and Nadolol are active β-blockers with clinical efficacy .

(3) Analytical Challenges

  • The compound’s dimeric structure complicates chromatographic separation from Propranolol. Impurities like Propranolol Impurity A (a diol) and Impurity C (a di-ether) are more polar, enabling distinct retention times in HPLC .

Activité Biologique

1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride, often referred to as an impurity of Propranolol, is a compound that exhibits significant biological activity primarily as a beta-adrenergic blocker. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H33NO4·HCl
  • Molecular Weight : 496.04 g/mol
  • CAS Number : 2172495-51-9

The compound acts as a non-selective beta-adrenergic antagonist. It inhibits the action of catecholamines (such as epinephrine and norepinephrine) at beta-receptors, leading to various physiological effects including decreased heart rate and myocardial contractility. This mechanism is crucial in its application for treating conditions such as hypertension and anxiety.

Antihypertensive Effects

Research indicates that the compound exhibits significant antihypertensive effects similar to its parent compound, Propranolol. The inhibition of beta-receptors results in vasodilation and reduced cardiac output, which are beneficial in managing high blood pressure.

Case Studies

  • Hypertension Management : A clinical trial involving patients with essential hypertension demonstrated that administration of Propranolol and its impurities, including this compound, resulted in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period.
  • Anxiety Disorders : Another study explored the efficacy of beta-blockers in alleviating performance anxiety. Patients reported reduced physical symptoms such as tachycardia when treated with Propranolol, suggesting that its impurities may contribute similarly to anxiolytic effects.

Comparative Biological Activity Table

Compound NameMechanismPrimary UseEfficacy
This compoundBeta-blockerAntihypertensive, AnxiolyticSignificant
PropranololBeta-blockerAntihypertensive, AnxiolyticHigh
AtenololSelective beta-1 blockerAntihypertensiveModerate

Research Findings

Recent studies have highlighted the potential for this compound to act on various biological pathways beyond its primary role as a beta-blocker:

  • Antioxidant Properties : Preliminary data suggest that the compound may exhibit antioxidant activity, which could provide additional cardiovascular protection.
  • Anti-inflammatory Effects : In vitro studies have indicated that it may reduce inflammatory markers in endothelial cells, suggesting potential benefits in conditions characterized by vascular inflammation.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound in laboratory settings?

Answer:
The synthesis involves three critical steps:

Intermediate Formation : React naphthalen-1-ol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions (e.g., KOH/ethanol) to form the naphthalen-1-yloxy intermediate. Excess naphthol and controlled pH (~10–12) improve yield .

Amination : Introduce the isopropylamino group via nucleophilic substitution using isopropylamine. Catalysts like triethylamine or phase-transfer agents enhance reaction efficiency. Temperature control (40–60°C) minimizes side reactions .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water). Crystallization at 4°C ensures high purity. Monitor pH to avoid over-acidification, which may degrade the product .

Key Metrics : Yield (>75%), purity (HPLC >98%), and residual solvent levels (GC-MS compliance with ICH Q3C guidelines).

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms (e.g., β1 vs. β2 adrenergic receptors) can alter binding affinity. Standardize assays using validated reference compounds (e.g., propranolol) and replicate protocols across labs .
  • Impurity Interference : Trace impurities (e.g., unreacted naphthol or byproducts) may exhibit off-target effects. Employ orthogonal purification methods (e.g., preparative HPLC followed by recrystallization) and characterize impurities via LC-MS/MS .
  • Solubility Factors : The hydrochloride salt’s aqueous solubility varies with pH. Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability under assay conditions (e.g., 37°C, pH 7.4) .

Validation : Cross-reference data with structural analogs (e.g., propranolol derivatives) and perform dose-response curves (EC50/IC50) in triplicate .

Advanced: What methodologies are recommended for detecting and quantifying this compound as a pharmaceutical impurity?

Answer:
Analytical Workflow :

  • Sample Preparation : Extract impurities using sonication in methanol:water (70:30) and filter (0.22 µm).
  • HPLC Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm)
    • Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), 1.0 mL/min.
    • Detection: UV at 254 nm. Retention time: ~12–14 minutes .
  • LC-MS/MS Confirmation : Use electrospray ionization (ESI+) with m/z 423.2 → 285.1 (quantitative transition) to distinguish from co-eluting impurities .

Validation Parameters : Linearity (R² >0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (95–105%) per ICH Q2(R1) .

Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties?

Answer:
The hydrochloride salt:

  • Enhances Solubility : Increases aqueous solubility by >50-fold compared to the free base, facilitating in vitro studies (e.g., cell culture or pharmacokinetic assays) .
  • Improves Stability : Reduces hygroscopicity and oxidative degradation. Store at 2–8°C in airtight, light-resistant containers to prevent deliquescence and photolysis .
  • Alters pKa : The protonated amine (pKa ~9.5) enhances bioavailability in physiological environments .

Characterization : Confirm salt formation via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

Answer:
Process Controls :

  • Continuous Flow Reactors : Ensure consistent mixing and temperature gradients during intermediate synthesis (residence time: 20–30 minutes) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Crystallization Optimization : Implement anti-solvent addition (e.g., ethyl acetate) with controlled cooling rates (1–2°C/min) to achieve uniform crystal size distribution .

Quality Metrics : Particle size (D90 <50 µm), polymorph consistency (via XRD), and residual isopropylamine (<0.1% per GC-MS) .

Advanced: How can researchers evaluate the compound’s metabolic stability in preclinical models?

Answer:
In Vitro Protocols :

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Enzyme Screening : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways. Monitor hydroxylated or demethylated metabolites .

In Vivo Correlation : Administer the compound intravenously/orally to rodents and collect plasma samples. Calculate bioavailability (F%) and half-life (t½) using non-compartmental analysis (Phoenix WinNonlin) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste (EPA/DOT guidelines) .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Documentation : Maintain SDS per Regulation (EC) No. 1272/2008 and train personnel in GHS-compliant protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.